molecular formula C29H38N10O8S2 B1229853 Thiooratin CAS No. 61227-05-2

Thiooratin

Cat. No.: B1229853
CAS No.: 61227-05-2
M. Wt: 718.8 g/mol
InChI Key: LIYFBDGGGCTZEW-LBQDPBSMSA-N
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Description

Thiooratin (CAS: 61227-05-2), chemically designated as thiaminedisulfide monoorotate, is a water-soluble derivative of thiamine (vitamin B₁) with a molecular formula of C₂₄H₃₄N₈O₄S₂·C₅H₄N₂O₄ and a molecular weight of 718.89 g/mol . It has been studied for its pharmacological and toxicological properties. Acute toxicity studies in mice and rats revealed an oral LD₅₀ of 7,400 mg/kg and intravenous LD₅₀ of 1,250 mg/kg, respectively, classifying it as moderately toxic via intravenous routes .

Properties

CAS No.

61227-05-2

Molecular Formula

C29H38N10O8S2

Molecular Weight

718.8 g/mol

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C24H34N8O4S2.C5H4N2O4/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;8-3-1-2(4(9)10)6-5(11)7-3/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);1H,(H,9,10)(H2,6,7,8,11)/b21-15-,22-16-;

InChI Key

LIYFBDGGGCTZEW-LBQDPBSMSA-N

SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.C1=C(NC(=O)NC1=O)C(=O)O

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCO)/CCO)/C)C=O.C1=C(NC(=O)NC1=O)C(=O)O

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.C1=C(NC(=O)NC1=O)C(=O)O

Synonyms

thiaminedisulfide monoorotate
thiooratin

Origin of Product

United States

Comparison with Similar Compounds

Thiamine Disulfide Derivatives

Thiooratin belongs to the thiamine disulfide family, characterized by a disulfide (-S-S-) bond replacing the thiamine thiol group. Key comparisons include:

Compound Molecular Formula Toxicity (LD₅₀) Key Features
This compound C₂₄H₃₄N₈O₄S₂·C₅H₄N₂O₄ 7,400 mg/kg (oral, mice) Water-soluble, orotate complexed
Thiamine C₁₂H₁₇N₄OS⁺ 300–400 mg/kg (rats) Precursor, no disulfide bond
Thiomersal C₉H₉HgNaO₂S 75 mg/kg (oral, rats) Mercury-containing, antiseptic use

Key Findings :

  • This compound’s orotate moiety enhances solubility compared to non-complexed thiamine derivatives .
  • Unlike thiomersal (a mercury-based compound), this compound lacks heavy metals, reducing risks of bioaccumulation .

Thiolactone-Isatin Hybrids

Thiolactones (e.g., compounds from ) share sulfur-containing cyclic esters. While structurally distinct from this compound, functional similarities in reactivity and applications are notable:

Compound Structure Applications Toxicity Data
This compound Disulfide-orotate Vitamin B₁ delivery Low subchronic toxicity
Thiolactone [5] Cyclic thioester Antimicrobial agents Not reported
Tetracycles [4] Fused-ring systems Anticancer research Not reported

Key Findings :

  • Thiolactones and tetracycles are primarily explored for antimicrobial/anticancer roles, whereas this compound focuses on nutrient delivery .
  • Toxicity data for thiolactone derivatives remain sparse, limiting direct comparisons .

Functional Comparison with Sulfur-Containing Pharmaceuticals

Thiola (α-Mercaptopropionylglycine)

Thiola (CAS: 1953-02-2), a thiol-based drug, is used for cystinuria. Comparative analysis:

Parameter This compound Thiola
Mechanism Thiamine analog Cysteine-depleting agent
Solubility High (water-soluble) Moderate
Toxicity LD₅₀ = 7,400 mg/kg LD₅₀ = 2,500 mg/kg (rats)

Key Findings :

  • This compound’s higher LD₅₀ suggests a safer acute profile than Thiola .
  • Both compounds leverage sulfur chemistry but target distinct biological pathways.

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